molecular formula C20H15ClN4S2 B2904415 5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole CAS No. 954699-19-5

5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole

Cat. No.: B2904415
CAS No.: 954699-19-5
M. Wt: 410.94
InChI Key: LOCSOWFBIUQDRR-UHFFFAOYSA-N
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Description

The compound 5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole (CAS: 954699-19-5, molecular formula: C₂₀H₁₅ClN₄S₂, molecular weight: 410.9) features a thiazole core substituted with a methyl group at position 4 and a pyridin-3-yl group at position 2. At position 5, a pyridazin-3-yl moiety is attached via a thioether linkage to a 4-chlorobenzyl group . This structure integrates heterocyclic motifs (thiazole, pyridazine, pyridine) and a sulfur-containing substituent, which are common in bioactive molecules.

Properties

IUPAC Name

5-[6-[(4-chlorophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-pyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4S2/c1-13-19(27-20(23-13)15-3-2-10-22-11-15)17-8-9-18(25-24-17)26-12-14-4-6-16(21)7-5-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCSOWFBIUQDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. This article delves into its chemical properties, synthesis, and various biological activities, supported by data tables and relevant case studies.

The molecular formula of the compound is C23H19ClN4OS2C_{23}H_{19}ClN_4OS_2, with a molecular weight of 467.0 g/mol. The structure features a thiazole ring fused with a pyridazine and a pyridine moiety, which contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC23H19ClN4OS2C_{23}H_{19}ClN_4OS_2
Molecular Weight467.0 g/mol
CAS Number892417-39-9

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate thiazole and pyridazine derivatives. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions, which enhance the efficiency of the reaction processes.

Anticancer Activity

Recent studies have highlighted the potential of thiazole-containing compounds in cancer therapy. Specifically, derivatives similar to This compound have demonstrated potent cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies : In vitro assays revealed that similar compounds exhibit IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines . The mechanism involves induction of apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspase pathways.
  • Cell Cycle Arrest : Treatment with these compounds has been shown to induce cell cycle arrest at the S and G2/M phases, indicating their potential as cell cycle modulators in cancer therapy .

Antimicrobial Activity

Compounds with thiazole scaffolds have also been investigated for their antimicrobial properties:

  • Antibacterial and Antifungal Effects : Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal activities against resistant strains, making them candidates for further development as therapeutic agents .
  • Mechanism of Action : The antibacterial action is believed to stem from the disruption of bacterial cell membranes, leading to cell lysis .

Case Studies

Several studies have documented the efficacy of thiazole-based compounds:

  • Study on Anticancer Agents : A study published in November 2022 evaluated new anticancer agents derived from thiazole and demonstrated enhanced activity through structural modifications, such as the introduction of piperazine or piperidine rings .
  • Antimicrobial Research : A systematic review highlighted various thiazole derivatives' roles in combating pathogenic microorganisms, emphasizing their potential in addressing drug resistance issues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Triazole Cores

Compound V(A1): 5-[4-Methyl-2-(pyridin-3-yl)thiazole-5-yl]-4-phenyl-3-benzylthio-4H-1,2,4-triazole
  • Core Structure : Combines a thiazole (4-methyl-2-(pyridin-3-yl)) with a 1,2,4-triazole ring.
  • Substituents : Benzylthio group and phenyl substituent.
  • Comparison: Shares the thiazole-pyridinyl motif and a benzylthio group with the target compound. This structural divergence may influence bioavailability and target binding compared to the pyridazine-containing target compound .
8-Chloro-3-((4-chlorobenzyl)thio)[1,2,4]triazolo[4,3-a]pyridine
  • Core Structure : Triazolo[4,3-a]pyridine with a 4-chlorobenzylthio group.
  • Substituents : Chlorine at position 8 and 4-chlorobenzylthio at position 3.
  • However, the triazolopyridine core lacks the thiazole ring, which may reduce affinity for thiazole-targeted enzymes or receptors. highlights its antifungal activity, implying that the target compound’s thiazole-pyridazine system could offer broader pharmacological applications .

Analogues with Imidazoheterocyclic Cores

Compound 15g: 2-(4-Chlorophenyl)-3-(1-(4-(methylthio)benzyl)-1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine
  • Core Structure : Imidazo[1,2-a]pyridine with a triazol-4-yl substituent.
  • Substituents : 4-Chlorophenyl and 4-(methylthio)benzyl groups.
  • The methylthio group differs from the target compound’s thioether linkage, which may alter solubility and oxidative stability. Compound 15g, a constitutive androstane receptor (CAR) agonist, demonstrates the pharmacological relevance of such heterocyclic systems .

Analogues with Pyridazine Motifs

4-(6-Chloropyridazin-3-yl)piperazine-1-carboxylic acid tert-butyl ester
  • Core Structure : Piperazine-linked pyridazine.
  • Substituents : Chlorine at position 6 and a tert-butyl ester group.
  • Comparison : Shares the pyridazine ring but lacks the thiazole component. The piperazine moiety introduces basicity and conformational flexibility, contrasting with the rigid thiazole-pyridinyl system of the target compound. Such differences could impact blood-brain barrier penetration or receptor selectivity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Weight Key Substituents Notable Properties/Activities Reference
Target Compound Thiazole-pyridazine 410.9 4-Chlorobenzylthio, pyridin-3-yl N/A (structural inference)
V(A1) Thiazole-triazole ~450 (estimated) Benzylthio, phenyl Synthetic intermediate
8-Chloro-3-((4-chlorobenzyl)thio)[1,2,4]triazolo[4,3-a]pyridine Triazolopyridine ~350 (estimated) 4-Chlorobenzylthio, chlorine Antifungal activity
Compound 15g Imidazopyridine-triazole 482.04 4-(Methylthio)benzyl, 4-chlorophenyl CAR agonist activity

Research Findings and Implications

  • Structural Impact on Activity: The thiazole-pyridazine core in the target compound may offer unique binding modes compared to imidazopyridine or triazolopyridine systems, as seen in and .
  • Synthetic Feasibility : High yields (80–92%) in analogous syntheses (e.g., ) imply that the target compound could be efficiently prepared using optimized protocols .
  • Knowledge Gaps: Limited data on the target compound’s melting point, solubility, and biological activity necessitate further experimental validation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole, and what are their critical reaction conditions?

  • Methodological Answer : The compound is synthesized via multi-step heterocyclic chemistry. Key steps include:

  • Cyclocondensation : Reacting pyridazine-thiol intermediates with chloroacetyl chloride in DMF using triethylamine as a base (yield: 71–97%) .
  • Thioether Formation : Coupling 4-chlorobenzyl mercaptan with pyridazine derivatives under basic conditions (e.g., NaOH) .
  • Critical parameters include temperature (60–80°C), solvent choice (DMF or ethanol), and stoichiometric control of sulfur-containing reagents to avoid over-alkylation .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and sulfur linkages .
  • Chromatography : HPLC (purity >97%) and TLC to monitor reaction progress .
  • Mass Spectrometry : HRMS-ESI for exact mass confirmation (e.g., observed m/z 436.1601 for related analogs) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., IC₅₀ values) .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing by-products?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with polar aprotic solvents (e.g., acetonitrile) to reduce side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance thioether coupling efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (from 24h to 2h) and improves yield by 15–20% .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace 4-chlorobenzyl with fluorobenzyl) and compare bioactivity .
  • Computational Modeling : Molecular docking to predict binding affinity with target enzymes (e.g., SHP2 inhibitors) .
  • Bioisosteric Replacement : Substitute thiazole with triazole to assess impact on solubility and potency .

Q. How should contradictory data in biological assays be analyzed and resolved?

  • Methodological Answer :

  • Assay Replication : Repeat assays under standardized conditions (e.g., fixed cell passage number, serum batch) .
  • Metabolite Profiling : LC-MS to identify degradation products that may interfere with activity .
  • Target Validation : Use CRISPR knockout models to confirm specificity of observed effects .

Q. What computational methods are suitable for predicting the binding modes of this compound?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with active sites (e.g., kinase domains) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Train models on analogs to predict logP, IC₅₀, and ADMET properties .

Q. What are the challenges in scaling up the synthesis for preclinical studies?

  • Methodological Answer :

  • Purification : Replace column chromatography with recrystallization for cost-effective scale-up .
  • By-Product Management : Optimize quenching steps (e.g., aqueous NaHCO₃ washes) to remove unreacted thioureas .
  • Process Analytical Technology (PAT) : In-line FTIR to monitor reaction progress in real-time .

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